4-(2-ethoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
4-(2-ethoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a hydroxy group attached to a dihydrobenzoquinolinone core
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-7-hydroxy-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-25-19-9-4-3-6-14(19)17-12-20(24)22-21-15-7-5-8-18(23)13(15)10-11-16(17)21/h3-11,17,23H,2,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVVABBCONFBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=C2C=CC4=C3C=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinolinone core can be reduced to form a dihydroquinoline derivative.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
4-(2-ethoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been explored for various scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-ones: These compounds share a similar core structure and exhibit comparable chemical properties.
Quinolin-4(1H)-ones: Another class of compounds with a quinolinone core, known for their biological activities.
Uniqueness
4-(2-ethoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of both an ethoxyphenyl group and a hydroxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
